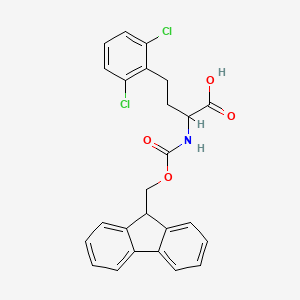

Fmoc-2,6-dichloro-L-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-2,6-dichloro-L-homophénylalanine est un dérivé d'acide aminé synthétique principalement utilisé dans la synthèse peptidique. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), qui est couramment utilisé pour protéger le groupe amine pendant la synthèse peptidique. La substitution dichlorée sur le cycle phényle améliore la réactivité et la stabilité du composé, ce qui en fait un élément précieux dans la synthèse de peptides et de protéines complexes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Fmoc-2,6-dichloro-L-homophénylalanine implique généralement les étapes suivantes :

Protection du groupe amine : Le groupe amine de la L-homophénylalanine est protégé à l'aide de chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium ou la triéthylamine.

Chloration : Le cycle phényle de l'acide aminé protégé est chloré à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore afin d'introduire les substituants dichlorés.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir du Fmoc-2,6-dichloro-L-homophénylalanine à haute pureté.

Méthodes de production industrielle

La production industrielle de Fmoc-2,6-dichloro-L-homophénylalanine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels dans des conditions contrôlées afin de garantir un rendement et une pureté élevés.

Purification automatisée : Des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour atteindre les niveaux de pureté souhaités.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la conformité aux normes de l'industrie.

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-2,6-dichloro-L-homophénylalanine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les substituants dichlorés sur le cycle phényle peuvent participer à des réactions de substitution nucléophile, permettant une fonctionnalisation supplémentaire.

Réactions de déprotection : Le groupe protecteur Fmoc peut être éliminé à l'aide de bases telles que la pipéridine, révélant le groupe amine libre pour des réactions ultérieures.

Réactions de couplage : Le composé peut être couplé avec d'autres acides aminés ou peptides à l'aide de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC).

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium sont utilisés dans des conditions douces.

Déprotection : La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour la déprotection du Fmoc.

Couplage : DCC ou DIC en présence d'hydroxybenzotriazole (HOBt) ou de N-hydroxysuccinimide (NHS) est utilisé pour le couplage peptidique.

Principaux produits formés

Dérivés substitués : Divers dérivés substitués peuvent être formés en fonction du nucléophile utilisé dans les réactions de substitution.

Acide aminé libre : La déprotection donne l'acide aminé libre, qui peut être utilisé ultérieurement dans la synthèse peptidique.

Chaînes peptidiques : Les réactions de couplage conduisent à la formation de chaînes peptidiques plus longues ou de protéines complexes.

Applications De Recherche Scientifique

Fmoc-2,6-dichloro-L-homophénylalanine a une large gamme d'applications en recherche scientifique, notamment :

Synthèse peptidique : Il est utilisé comme élément constitutif dans la synthèse de peptides et de protéines, en particulier dans la synthèse peptidique en phase solide (SPPS).

Développement de médicaments : Le composé est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Bioconjugaison : Il est utilisé dans la conjugaison de peptides à d'autres biomolécules, telles que des anticorps ou des enzymes, pour la délivrance ciblée et le diagnostic.

Études structurales : Le composé est utilisé dans l'étude de la structure et de la fonction des protéines, en particulier dans la conception de mimétiques peptidiques et d'inhibiteurs.

Mécanisme d'action

Le mécanisme d'action de Fmoc-2,6-dichloro-L-homophénylalanine implique son incorporation dans les chaînes peptidiques pendant la synthèse. Le groupe Fmoc protège le groupe amine, empêchant les réactions secondaires indésirables. Après la déprotection, le groupe amine libre peut participer à la formation de la liaison peptidique, permettant l'ajout séquentiel d'acides aminés. Les substituants dichlorés sur le cycle phényle peuvent influencer la réactivité du composé et les interactions avec d'autres molécules, ce qui peut améliorer la stabilité et l'activité des peptides résultants.

Mécanisme D'action

The mechanism of action of Fmoc-2,6-dichloro-L-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids. The dichloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing the stability and activity of the resulting peptides.

Comparaison Avec Des Composés Similaires

Composés similaires

- Fmoc-2,5-dichloro-L-homophénylalanine

- Fmoc-2,4-dichloro-L-homophénylalanine

- Fmoc-3,4-dichloro-L-homophénylalanine

Unicité

Fmoc-2,6-dichloro-L-homophénylalanine est unique en raison du positionnement spécifique des substituants dichlorés sur le cycle phényle. Ce positionnement peut influencer la réactivité du composé et les interactions, ce qui le distingue d'autres analogues dichlorés-substitués. Le motif de substitution 2,6-dichloro peut fournir une stabilité et une réactivité accrues par rapport à d'autres motifs de substitution, ce qui en fait un outil précieux dans la synthèse peptidique et le développement de médicaments.

Propriétés

Formule moléculaire |

C25H21Cl2NO4 |

|---|---|

Poids moléculaire |

470.3 g/mol |

Nom IUPAC |

4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

Clé InChI |

RDVBAXARMUEXAG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)

![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)

![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)